7-ETHYL-3-METHYL-8-[(2E)-2-[(PYRIDIN-4-YL)METHYLIDENE]HYDRAZIN-1-YL]-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-ETHYL-3-METHYL-8-[(2E)-2-[(PYRIDIN-4-YL)METHYLIDENE]HYDRAZIN-1-YL]-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE is a complex organic compound with a unique structure that combines elements of pyridine, hydrazine, and purine
Preparation Methods
The synthesis of 7-ETHYL-3-METHYL-8-[(2E)-2-[(PYRIDIN-4-YL)METHYLIDENE]HYDRAZIN-1-YL]-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE involves several steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as ethyl, methyl, and pyridine derivatives.
Reaction Conditions: The reactions typically require controlled conditions, including specific temperatures, solvents, and catalysts.
Industrial Production: Industrial production methods may involve large-scale reactors and continuous flow processes to ensure consistent quality and yield.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur at different positions on the molecule, often using halogenating agents or nucleophiles.
Common Reagents and Conditions: Typical reagents include acids, bases, and organic solvents, with conditions such as reflux or room temperature.
Major Products: The major products formed depend on the specific reaction and conditions used, often resulting in modified purine or pyridine derivatives.
Scientific Research Applications
7-ETHYL-3-METHYL-8-[(2E)-2-[(PYRIDIN-4-YL)METHYLIDENE]HYDRAZIN-1-YL]-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound may be studied for its interactions with biological macromolecules.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may bind to enzymes, receptors, or other proteins, affecting their function.
Pathways Involved: The compound can influence various biochemical pathways, potentially leading to therapeutic effects.
Comparison with Similar Compounds
When compared to similar compounds, 7-ETHYL-3-METHYL-8-[(2E)-2-[(PYRIDIN-4-YL)METHYLIDENE]HYDRAZIN-1-YL]-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE stands out due to its unique structure and properties:
Similar Compounds: Other compounds with similar structures include various purine and pyridine derivatives.
Properties
IUPAC Name |
7-ethyl-3-methyl-8-[(2E)-2-(pyridin-4-ylmethylidene)hydrazinyl]purine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N7O2/c1-3-21-10-11(20(2)14(23)18-12(10)22)17-13(21)19-16-8-9-4-6-15-7-5-9/h4-8H,3H2,1-2H3,(H,17,19)(H,18,22,23)/b16-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFELWWSVVCCJOC-LZYBPNLTSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(N=C1NN=CC3=CC=NC=C3)N(C(=O)NC2=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C2=C(N=C1N/N=C/C3=CC=NC=C3)N(C(=O)NC2=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.